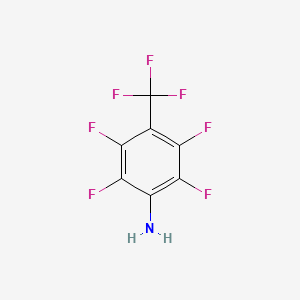

2,3,5,6-Tetrafluoro-4-(trifluoromethyl)aniline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,3,5,6-tetrafluoro-4-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2F7N/c8-2-1(7(12,13)14)3(9)5(11)6(15)4(2)10/h15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJOACTZFMHZHSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1F)F)N)F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2F7N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10346901 | |

| Record name | 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10346901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

651-83-2 | |

| Record name | 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10346901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2,3,5,6-Tetrafluoro-4-(trifluoromethyl)aniline CAS number 651-83-2 properties

An In-depth Technical Guide to 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)aniline (CAS 651-83-2)

This guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential applications of this compound, a key fluorinated building block for researchers, scientists, and professionals in drug development and materials science.

Core Chemical Properties and Identifiers

This compound is a highly fluorinated aromatic amine. The presence of four fluorine atoms on the benzene ring and a trifluoromethyl group significantly influences its electronic properties, stability, and lipophilicity, making it a valuable intermediate in organic synthesis.[1] These electronegative groups enhance the compound's thermal stability and resistance to oxidation compared to non-fluorinated analogues.[1]

Table 1: Chemical Identifiers and Nomenclature

| Identifier | Value |

|---|---|

| CAS Number | 651-83-2[1][2][3][4][5][6][7][8][9][10][11] |

| Molecular Formula | C₇H₂F₇N[1][2][3][4][5][6][9][10] |

| Molecular Weight | 233.09 g/mol [2][3][5][6][7][10] |

| IUPAC Name | This compound[4][5][9][10] |

| Synonyms | 4-Aminoheptafluorotoluene, 2,3,5,6-Tetrafluoro-4-aminobenzotrifluoride, 2,3,5,6,α,α,α-Heptafluoro-p-toluidine[3][5][11] |

| InChI Key | FJOACTZFMHZHSC-UHFFFAOYSA-N[4][5][9][10] |

| SMILES | NC1=C(F)C(F)=C(C(F)=C1F)C(F)(F)F[1][4][5][9][10] |

Table 2: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Appearance | Clear, colorless to light yellow liquid | [1][4][10][11] |

| Boiling Point | 185°C to 187°C | [5][12] |

| Density | 1.687 g/mL at 25 °C | [12] |

| Refractive Index (n20/D) | 1.4290-1.4330 | [4][10][12] |

| Flash Point | 190 °F (87.8 °C) | [12] |

| Purity (Assay by GC) | >97.0% or ≥97.5% | [1][4][10][11] |

| Solubility | Low solubility in water, more soluble in organic solvents | [1] |

| Storage Temperature | 2-8°C, under inert atmosphere, protected from light |[7] |

Spectroscopic Data

While detailed spectra are not provided in the search results, ¹H and ¹⁹F NMR data are referenced in the literature for product confirmation.[2] Researchers can obtain specific spectral data (NMR, IR, Mass Spectrometry) from commercial suppliers or by performing analysis.[7]

Experimental Protocols

Synthesis of this compound

A common synthetic route involves the nucleophilic aromatic substitution of octafluorotoluene with ammonia.[2]

Experimental Workflow: Synthesis and Purification

Caption: Workflow for the synthesis of this compound.

Detailed Protocol:

-

Reaction Setup: 1,2,3,4,5-Pentafluoro-6-(trifluoromethyl)benzene (50 g, 0.3 mol) and liquid ammonia are placed into a 0.1 L autoclave.[2]

-

Reaction: The mixture is stirred at room temperature for 6 hours.[2]

-

Work-up: After the reaction, the ammonia is allowed to evaporate. Water (50 mL) is added to the remaining residue.[2]

-

Purification: The product is separated from the residue by steam distillation. The resulting distillate is then extracted with dichloromethane (CH₂Cl₂, 2 x 100 mL).[2]

-

Drying and Isolation: The combined organic extracts are dried over magnesium sulfate (MgSO₄). The solvent is removed by evaporation under vacuum to yield the final product as a colorless liquid (47 g, 93% yield).[2]

-

Confirmation: The structure is confirmed by ¹H and ¹⁹F NMR spectroscopy, which should agree with literature data.[2]

Biological Activity and Metabolism

The high degree of fluorination in this aniline derivative imparts properties that are highly relevant in drug design. The trifluoromethyl group is a key moiety in many pharmaceuticals, known to increase metabolic stability and lipophilicity, which can enhance absorption and distribution.[13]

A study in rats investigated the metabolism of 2,3,5,6-tetrafluoro-4-trifluoromethylaniline following intraperitoneal administration. The primary metabolic routes were identified as N-glucuronidation, sulfation, and oxidation of the aromatic ring.[14] Oxidized metabolites were subsequently excreted as glucuronide and/or sulfate conjugates.[14] Approximately 38% of the initial dose was eliminated in the urine as five distinct metabolites.[14]

Metabolic Pathways in Rats

Caption: Overview of metabolic pathways for the title compound in rats.

Applications in Research and Development

Due to its unique electronic and physical properties, this compound serves as a versatile building block in several fields:

-

Pharmaceuticals: It is used as a precursor for synthesizing complex molecules in drug discovery.[1] The trifluoromethyl group is a common bioisostere for chlorine atoms and can be used to block metabolic hotspots or deactivate aromatic rings, thereby increasing a drug's half-life.[13]

-

Agrochemicals: Similar to pharmaceuticals, its incorporation into pesticide and herbicide design can enhance efficacy and stability.[1]

-

Materials Science: The compound's high thermal stability and fluorinated nature make it a candidate for the synthesis of specialty polymers and other advanced materials.[1]

Role as a Synthetic Building Block

Caption: Use as a versatile building block in chemical synthesis.

Safety and Handling

Table 3: GHS Hazard Statements

| Hazard Code | Description |

|---|---|

| H227 | Combustible liquid |

| H301 | Toxic if swallowed[15] |

| H310 | Fatal in contact with skin[15] |

| H315 | Causes skin irritation[15] |

| H318 | Causes serious eye damage[15] |

| H373 | May cause damage to organs through prolonged or repeated exposure[15] |

Handling Precautions:

-

Use only under a chemical fume hood and ensure adequate ventilation.[16]

-

Keep away from heat, sparks, open flames, and hot surfaces.[16]

-

Wear appropriate personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection.[15][16]

-

Do not get in eyes, on skin, or on clothing.[16]

-

Wash skin thoroughly after handling.

-

In case of contact, immediately remove all contaminated clothing and rinse skin with water. Seek immediate medical attention. For eye contact, rinse cautiously with water for several minutes and call an ophthalmologist.

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[16]

References

- 1. CAS 651-83-2: 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)anili… [cymitquimica.com]

- 2. 2,3,5,6-TETRAFLUORO-4-AMINOBENZOTRIFLUORIDE synthesis - chemicalbook [chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. This compound, 98% 1 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 5. fishersci.be [fishersci.be]

- 6. 651-83-2 | this compound - Alachem Co., Ltd. [alachem.co.jp]

- 7. 651-83-2|this compound|BLD Pharm [bldpharm.com]

- 8. arctomsci.com [arctomsci.com]

- 9. This compound | CAS 651-83-2 [matrix-fine-chemicals.com]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. 2,3,5,6-Tetrafluoro-4-aminobenzotrifluoride | 651-83-2 | TCI AMERICA [tcichemicals.com]

- 12. 2,3,5,6-TETRAFLUORO-4-AMINOBENZOTRIFLUORIDE | 651-83-2 [chemicalbook.com]

- 13. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 14. Identification and quantification of metabolites of 2,3,5,6-tetrafluoro-4-trifluoromethylaniline in rat urine using 19F nuclear magnetic resonance spectroscopy, high-performance liquid chromatography-nuclear magnetic resonance spectroscopy and high-performance liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. merckmillipore.com [merckmillipore.com]

- 16. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to the Physicochemical Properties of 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)aniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)aniline, a fluorinated aromatic amine with significant potential in various scientific applications, including pharmaceuticals and materials science.[1]

Chemical Identity and Structure

This compound is a highly fluorinated aniline derivative. The presence of four fluorine atoms on the benzene ring and a trifluoromethyl group significantly influences its chemical behavior, enhancing its stability, lipophilicity, and resistance to oxidation compared to non-fluorinated analogues.[1]

-

IUPAC Name: this compound[2]

-

Molecular Weight: 233.09 g/mol [3]

-

SMILES: Nc1c(F)c(F)c(C(F)(F)F)c(F)c1F[2]

-

InChI Key: FJOACTZFMHZHSC-UHFFFAOYSA-N[2]

Physicochemical Properties

The following table summarizes the key quantitative physicochemical data for this compound.

| Property | Value | Reference(s) |

| Appearance | Clear colorless liquid | [2] |

| Boiling Point | 186 °C (lit.) | [4] |

| Density | 1.687 g/mL at 25 °C (lit.) | [4] |

| Refractive Index | 1.4290-1.4330 @ 20 °C | [2] |

| Flash Point | 190 °F (87.8 °C) | [4] |

| Solubility | Low solubility in water; soluble in organic solvents. | [1] |

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of novel compounds are crucial for reproducibility and validation. Below are generalized methodologies for key experiments.

3.1. Determination of Boiling Point (Capillary Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common micro-method for its determination involves the following steps:

-

Preparation: A small amount of the liquid is placed in a fusion tube. A capillary tube, sealed at one end, is inverted and placed within the fusion tube, ensuring the open end is submerged in the liquid.

-

Heating: The fusion tube assembly is attached to a thermometer and heated in a controlled manner, often using an aluminum block or a Thiele tube containing heating oil. The heating should be slow and uniform.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the capillary tube. The heating is continued until a rapid and continuous stream of bubbles is observed.

-

Measurement: The heat source is then removed. The temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.[5][6]

3.2. Determination of Solubility

Solubility tests are fundamental in characterizing a compound and can provide insights into its polarity and the presence of certain functional groups.

-

Solvent Selection: A range of solvents with varying polarities are used, typically including water, diethyl ether, 5% aqueous HCl, 5% aqueous NaOH, and 5% aqueous NaHCO₃.[7]

-

Procedure: A small, measured amount of the compound (e.g., 25 mg or 0.05 mL) is placed in a test tube.[7] The solvent (e.g., 0.75 mL) is added in portions, and the mixture is vigorously shaken after each addition.[7]

-

Observation: The compound is classified as soluble if it dissolves completely. If it does not, it is deemed insoluble. For liquid-liquid pairs, miscibility (one phase) or immiscibility (two phases) is observed.[8]

-

Interpretation: Solubility in water suggests the presence of polar functional groups. Solubility in acidic or basic solutions can indicate the presence of basic (e.g., amine) or acidic functional groups, respectively.[9]

3.3. Determination of Refractive Index

The refractive index is a measure of how much the path of light is bent, or refracted, when entering a material. It is a characteristic property of a substance.

-

Instrumentation: An Abbe refractometer is a common instrument used for this measurement.

-

Calibration: The instrument is first calibrated using a standard of known refractive index, often distilled water.

-

Sample Application: A few drops of the liquid sample are placed on the prism of the refractometer.

-

Measurement: The prism is closed, and the light source is adjusted. The user then looks through the eyepiece and adjusts the controls until the dividing line between the light and dark fields is sharp and centered on the crosshairs. The refractive index is then read from the instrument's scale. Modern methods may also employ techniques based on interferometry or the use of graduated cylinders and beakers for a simpler setup.[10][11]

Synthesis and Workflow

This compound can be synthesized via the amination of a highly fluorinated precursor. A common synthetic route involves the reaction of octafluorotoluene or a related pentafluorinated benzene derivative with ammonia.

4.1. Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis of this compound from 1,2,3,4,5-Pentafluoro-6-(trifluoromethyl)benzene.[12]

Safety Information

Due to the nature of fluorinated organic compounds, appropriate safety precautions must be taken when handling this compound. Users should always consult the latest Safety Data Sheet (SDS) before use. General safety information indicates that similar compounds can be toxic if swallowed or in contact with skin, and may cause skin and eye irritation. Proper personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.

References

- 1. CAS 651-83-2: 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)anili… [cymitquimica.com]

- 2. B24326.03 [thermofisher.com]

- 3. scbt.com [scbt.com]

- 4. 2,3,5,6-TETRAFLUORO-4-AMINOBENZOTRIFLUORIDE | 651-83-2 [chemicalbook.com]

- 5. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. chem.ws [chem.ws]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- 11. pubs.aip.org [pubs.aip.org]

- 12. 2,3,5,6-TETRAFLUORO-4-AMINOBENZOTRIFLUORIDE synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)aniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides essential physicochemical data for 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)aniline, a fluorinated aromatic compound of interest in various research and development applications.

Physicochemical Properties

The fundamental molecular properties of this compound have been determined and are summarized below. This data is critical for experimental design, stoichiometric calculations, and analytical characterization.

| Property | Value |

| Molecular Formula | C₇H₂F₇N[1][2][3][4] |

| Molecular Weight | 233.09 g/mol [1][4][5] |

| CAS Number | 651-83-2[1][3][4] |

Logical Relationship of Molecular Properties

The following diagram illustrates the relationship between the chemical name, its empirical formula, and its calculated molecular weight.

Figure 1: Relationship between chemical identity, formula, and molecular weight.

References

An In-depth Technical Guide to the Predicted ¹H NMR Spectrum of 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)aniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the predicted ¹H NMR spectrum of 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)aniline. Due to the absence of publicly available experimental data for this specific compound, this document offers a comprehensive theoretical interpretation based on established principles of NMR spectroscopy and the known effects of fluoro and trifluoromethyl substituents on aromatic systems. This guide includes a predicted data table for the amine protons, a general experimental protocol for acquiring such a spectrum, and a visualization of the expected spin-spin coupling pathways.

Introduction

This compound is a highly fluorinated aromatic amine. The extensive substitution with electronegative fluorine atoms and a trifluoromethyl group significantly influences the electronic environment of the entire molecule, including the protons of the amine group. Understanding the ¹H NMR spectrum is crucial for the structural elucidation and purity assessment of this and related compounds in various research and development settings, particularly in the synthesis of novel pharmaceuticals and agrochemicals.

The ¹H NMR spectrum of this compound is expected to be simple, exhibiting only the signal from the two equivalent protons of the amine (-NH₂) group. The chemical shift, multiplicity, and coupling constants of this signal are dictated by the electronic effects of the surrounding fluoro and trifluoromethyl substituents and through-space interactions.

Predicted ¹H NMR Spectral Data

The quantitative ¹H NMR data for the amine protons of this compound is predicted based on the analysis of similar fluorinated aromatic compounds. The high degree of fluorination is expected to deshield the amine protons, shifting their resonance downfield. Furthermore, coupling to the adjacent fluorine atoms is anticipated.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |

| -NH ₂ | 4.0 - 5.5 | Broad triplet or multiplet | ³J(H,F) ≈ 2-5 Hz |

Disclaimer: The data presented in Table 1 is a prediction based on analogous structures and established NMR principles. Actual experimental values may vary.

The chemical shift of amine protons can be highly variable and is influenced by factors such as solvent, concentration, and temperature due to hydrogen bonding.[1] In many amine-containing compounds, the NH protons appear as a broad singlet due to rapid chemical exchange and quadrupolar broadening from the nitrogen-14 nucleus.[2] However, in the case of this highly fluorinated aniline, the electronic environment may slow the exchange rate, and coupling to the two ortho fluorine atoms (at positions 2 and 6) could result in a discernible multiplicity, likely a triplet or a more complex multiplet.

Experimental Protocol for ¹H NMR Spectroscopy

The following provides a general methodology for acquiring the ¹H NMR spectrum of a solid, polyfluorinated aromatic compound like this compound.

3.1. Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-10 mg of dry, solid this compound.[3]

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Common choices for fluorinated compounds include deuterated chloroform (CDCl₃), deuterated acetone ((CD₃)₂CO), or deuterated dimethyl sulfoxide (DMSO-d₆). The choice of solvent can influence the chemical shift of the -NH₂ protons.[1]

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[4]

-

Transfer: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. To remove any particulate matter, a small piece of cotton or glass wool can be placed in the pipette to act as a filter.[5]

-

Internal Standard (Optional): For precise chemical shift referencing, a small amount of a reference standard such as tetramethylsilane (TMS) can be added to the solvent. However, modern NMR spectrometers can also reference the spectrum to the residual solvent peak.[6]

3.2. NMR Spectrometer Setup and Data Acquisition

-

Instrumentation: A high-resolution NMR spectrometer with a proton-observe probe, typically operating at a frequency of 300 MHz or higher, is recommended.

-

Shimming: The magnetic field homogeneity should be optimized by shimming on the deuterium lock signal of the solvent to obtain sharp, well-resolved peaks.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment is typically sufficient.

-

Number of Scans: Depending on the sample concentration, 8 to 64 scans are usually adequate to achieve a good signal-to-noise ratio.

-

Relaxation Delay: A relaxation delay of 1-5 seconds between scans is recommended to allow for full relaxation of the protons.

-

Spectral Width: A spectral width of approximately 10-15 ppm is generally sufficient to cover the expected chemical shift range.

-

-

Data Processing: The acquired free induction decay (FID) is processed by applying a Fourier transform. Phase and baseline corrections are then performed to obtain the final spectrum.

Visualization of Spin-Spin Coupling

The primary interaction influencing the multiplicity of the -NH₂ signal is the through-bond coupling to the fluorine atoms at the ortho positions (2 and 6). This is a three-bond coupling, denoted as ³J(H,F).

Caption: Predicted ³J(H,F) spin-spin coupling pathway.

This diagram illustrates the predicted three-bond coupling interaction between the amine protons and the fluorine atoms at positions 2 and 6 of the aromatic ring. This coupling is expected to be the primary cause of the multiplicity observed for the -NH₂ signal in the ¹H NMR spectrum.

Conclusion

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Spectroscopy of Amines [sites.science.oregonstate.edu]

- 3. \Basics of NMR\ Sample preparation and analysis of NMR analysis data\ - Mesbah Energy [irisotope.com]

- 4. organomation.com [organomation.com]

- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 6. dspace.mit.edu [dspace.mit.edu]

A Technical Guide to the ¹⁹F NMR Spectroscopy of 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)aniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the ¹⁹F Nuclear Magnetic Resonance (NMR) characteristics and analytical workflow for 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)aniline. Due to the absence of a publicly available, complete experimental ¹⁹F NMR dataset for this specific molecule, this document presents expected chemical shift ranges based on established principles and data from structurally related compounds. Furthermore, a detailed experimental protocol for acquiring high-quality ¹⁹F NMR spectra is provided, alongside a logical workflow for the structural elucidation of novel fluorinated compounds.

Expected ¹⁹F NMR Chemical Shifts

The ¹⁹F NMR spectrum of this compound is expected to exhibit two main signals corresponding to the two distinct fluorine environments: the aromatic fluorine atoms and the trifluoromethyl group. The chemical shifts (δ) are typically reported in parts per million (ppm) relative to a standard reference compound, such as CFCl₃.

Due to the symmetrical substitution pattern of the tetrafluorinated ring, the four aromatic fluorine atoms (F-2, F-3, F-5, and F-6) are chemically equivalent. The trifluoromethyl group (-CF₃) at the 4-position contains three equivalent fluorine atoms.

The following table summarizes the expected ¹⁹F NMR chemical shift ranges for these fluorine nuclei. These ranges are derived from typical values for similar polyfluorinated aromatic compounds.

| Fluorine Environment | Number of Fluorine Atoms | Expected Chemical Shift (δ) Range (ppm vs. CFCl₃) | Multiplicity |

| Aromatic (F-2, F-3, F-5, F-6) | 4 | -130 to -160 | Multiplet (due to coupling with each other and the CF₃ group) |

| Trifluoromethyl (-CF₃) | 3 | -55 to -75 | Multiplet (due to coupling with the aromatic fluorine atoms) |

Note: The exact chemical shifts and coupling constants are highly dependent on the solvent, concentration, and temperature. The multiplicity of the signals will arise from spin-spin coupling between the aromatic fluorine atoms and the fluorine atoms of the trifluoromethyl group.

Experimental Protocol for ¹⁹F NMR Spectroscopy

This section outlines a general procedure for acquiring a high-quality ¹⁹F NMR spectrum of a fluorinated small molecule like this compound.

1. Sample Preparation:

-

Solvent Selection: Choose a deuterated solvent that dissolves the analyte and has a low proton signal in the region of interest if ¹H coupling is being studied. Common solvents for ¹⁹F NMR include chloroform-d (CDCl₃), acetone-d₆, and dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent can influence the chemical shifts.

-

Concentration: Prepare a solution of the analyte at a concentration of 5-20 mg/mL. Higher concentrations can improve the signal-to-noise ratio but may lead to line broadening.

-

Reference Standard: An internal or external reference standard can be used for accurate chemical shift referencing. Common references include CFCl₃ (δ = 0 ppm) or hexafluorobenzene (C₆F₆, δ ≈ -163 ppm). If an internal standard is used, ensure it does not react with the analyte.

2. NMR Spectrometer Setup:

-

Probe Tuning: Tune the NMR probe to the ¹⁹F frequency. This is a critical step to ensure optimal sensitivity and signal shape.

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, which is essential for obtaining sharp spectral lines.

3. Acquisition Parameters:

-

Pulse Sequence: A simple pulse-acquire sequence is typically sufficient for a standard 1D ¹⁹F NMR spectrum.

-

Spectral Width: Set a wide spectral width (e.g., 200-300 ppm) to ensure all fluorine signals are captured, as ¹⁹F chemical shifts span a large range.

-

Transmitter Offset: Center the transmitter offset in the expected region of the ¹⁹F signals to maximize excitation efficiency.

-

Acquisition Time: An acquisition time of 1-2 seconds is generally adequate.

-

Relaxation Delay: Use a relaxation delay of 1-5 seconds to allow for full relaxation of the fluorine nuclei between scans, which is important for accurate integration.

-

Number of Scans: The number of scans will depend on the sample concentration. For a moderately concentrated sample, 16 to 64 scans are often sufficient to achieve a good signal-to-noise ratio.

-

Decoupling: For a standard ¹⁹F spectrum, proton decoupling (¹H decoupling) is often employed to simplify the spectrum by removing ¹H-¹⁹F couplings.

4. Data Processing:

-

Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

-

Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the absorptive mode.

-

Baseline Correction: Apply a baseline correction algorithm to obtain a flat baseline.

-

Referencing: Reference the chemical shifts to the internal or external standard.

-

Integration: Integrate the signals to determine the relative ratios of the different types of fluorine atoms.

Logical Workflow for Structural Elucidation

The following diagram illustrates a logical workflow for the structural analysis of a novel fluorinated compound, such as this compound, using ¹⁹F NMR in conjunction with other spectroscopic techniques.

Caption: Logical workflow for the structural elucidation of a novel fluorinated compound.

An In-depth Technical Guide to the FTIR Analysis of 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)aniline

This guide provides a comprehensive overview of the Fourier-Transform Infrared (FTIR) analysis of 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)aniline, a complex aromatic amine with significant fluorination. The document is intended for researchers, scientists, and professionals in the field of drug development and materials science who utilize FTIR spectroscopy for molecular characterization.

Introduction

This compound is a highly fluorinated aromatic compound. The presence of multiple fluorine atoms, a trifluoromethyl group, and an amino group on the benzene ring results in a unique infrared spectrum. FTIR spectroscopy serves as a powerful analytical tool for the structural elucidation and quality control of this compound by identifying its characteristic vibrational modes. This guide outlines the expected FTIR spectral data, a detailed experimental protocol for acquiring the spectrum, and a logical framework for spectral interpretation.

Predicted FTIR Spectral Data

The FTIR spectrum of this compound is characterized by absorption bands corresponding to the vibrations of its specific functional groups. The electron-withdrawing nature of the fluorine atoms and the trifluoromethyl group significantly influences the position and intensity of these bands. Based on established group frequencies for aromatic amines, fluorinated compounds, and trifluoromethyl groups, the following table summarizes the expected vibrational modes and their approximate wavenumber ranges.[1][2][3]

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| Asymmetric N-H Stretch | Primary Aromatic Amine (-NH₂) | 3400 - 3500 | Medium |

| Symmetric N-H Stretch | Primary Aromatic Amine (-NH₂) | 3300 - 3400 | Medium |

| N-H Bending (Scissoring) | Primary Aromatic Amine (-NH₂) | 1580 - 1650 | Medium to Strong |

| Aromatic C=C Stretching | Aromatic Ring | 1450 - 1600 | Medium to Strong |

| C-N Stretching | Aromatic Amine | 1250 - 1335 | Strong |

| Asymmetric C-F Stretch | Trifluoromethyl (-CF₃) | ~1180 | Very Strong |

| Symmetric C-F Stretch | Trifluoromethyl (-CF₃) | ~1100 | Strong |

| C-F Stretching | Aromatic C-F | 1100 - 1400 | Strong |

| N-H Wagging | Primary Aromatic Amine (-NH₂) | 665 - 910 | Broad, Medium |

Experimental Protocol for FTIR Analysis

The following protocol provides a detailed methodology for obtaining a high-quality FTIR spectrum of this compound.

3.1. Materials and Equipment

-

This compound (liquid or solid)[4]

-

FTIR Spectrometer (e.g., PerkinElmer, Thermo Fisher Scientific) with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector.

-

Sample holder:

-

For liquid samples: Salt plates (NaCl or KBr) or an Attenuated Total Reflectance (ATR) accessory.

-

For solid samples: KBr powder and a pellet press, or an ATR accessory.

-

-

Spatula, agate mortar and pestle (for solid samples).

-

Solvent for cleaning (e.g., spectroscopic grade acetone or isopropanol).

-

Lens paper.

3.2. Sample Preparation

The choice of sample preparation technique depends on the physical state of the analyte.

-

For Liquid Samples (Neat Liquid):

-

Ensure the salt plates (e.g., KBr) are clean and dry. Handle them carefully by the edges to avoid moisture contamination from fingerprints.

-

Place one to two drops of the liquid sample onto the center of one salt plate.

-

Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film. Avoid air bubbles.

-

Mount the sandwiched plates in the spectrometer's sample holder.

-

-

For Solid Samples (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of the solid sample with approximately 200 mg of dry, spectroscopic grade KBr powder in an agate mortar and pestle. The mixture should be a fine, homogeneous powder.

-

Transfer the powder to a pellet press die.

-

Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

Carefully remove the KBr pellet from the die and place it in the spectrometer's sample holder.

-

-

Using an Attenuated Total Reflectance (ATR) Accessory (for liquids and solids):

-

Ensure the ATR crystal (e.g., diamond or germanium) is clean. Record a background spectrum of the clean, empty ATR crystal.

-

Place a small amount of the liquid or solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.

-

3.3. Data Acquisition

-

Background Spectrum: Before running the sample spectrum, acquire a background spectrum. This will be a spectrum of the empty sample compartment (or the clean salt plates/ATR crystal) and will be used to subtract the spectral contributions of atmospheric water and carbon dioxide.

-

Sample Spectrum: Place the prepared sample in the spectrometer.

-

Instrument Parameters: Set the appropriate instrument parameters. Typical settings include:

-

Scan Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16 to 32 (to improve signal-to-noise ratio)

-

-

Data Collection: Initiate the scan to collect the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

3.4. Data Processing and Analysis

-

Baseline Correction: If necessary, perform a baseline correction to flatten the spectral baseline.

-

Peak Picking: Identify and label the wavenumbers of the major absorption peaks.

-

Interpretation: Correlate the observed absorption bands with the known vibrational frequencies of the functional groups present in the molecule, as detailed in the data table above.

Visualizing the Analytical Workflow and Structural Correlations

The following diagrams, generated using the DOT language, illustrate the experimental workflow for FTIR analysis and the logical relationship between the molecular structure of this compound and its expected FTIR spectral regions.

Caption: Experimental workflow for FTIR analysis.

References

Navigating the Fragmentation Maze: A Technical Guide to the Mass Spectrometry of 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)aniline

For Immediate Release

This technical guide offers an in-depth analysis of the predicted electron ionization mass spectrometry (EI-MS) fragmentation pattern of 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)aniline. As of the publication of this document, a comprehensive, publicly available experimental mass spectrum for this specific compound is not available. Therefore, this guide utilizes established principles of mass spectrometry and data from structurally analogous compounds to construct a plausible fragmentation pathway. This document is intended for researchers, scientists, and drug development professionals who are working with or synthesizing this and similar highly fluorinated aromatic compounds.

Predicted Mass Spectral Data

The fragmentation of this compound under electron ionization is anticipated to be influenced by the stability of the aromatic ring and the presence of multiple electronegative fluorine atoms and a trifluoromethyl group. The molecular ion is expected to be relatively stable and thus readily observable. Key fragmentation pathways are predicted to involve the loss of the trifluoromethyl radical (•CF₃), sequential loss of fluorine radicals (•F), and elimination of neutral molecules such as hydrogen cyanide (HCN) and tetrafluorobenzyne.

The following table summarizes the predicted major ions and their corresponding mass-to-charge ratios (m/z).

| Predicted m/z | Proposed Ion Structure/Formula | Proposed Neutral Loss | Notes |

| 233 | [C₇H₂F₇N]⁺• | - | Molecular Ion (M⁺•) |

| 214 | [C₇H₂F₆N]⁺ | •F | Loss of a fluorine radical from the aromatic ring. |

| 195 | [C₇H₂F₅N]⁺• | 2•F | Sequential loss of two fluorine radicals. |

| 206 | [C₇HF₆]⁺• | •NH | Loss of an amino radical. |

| 164 | [C₆HF₄N]⁺ | •CF₃ | Loss of the trifluoromethyl radical. This is expected to be a significant fragment due to the relative stability of the resulting cation. |

| 137 | [C₆H₂F₃]⁺ | •CF₃, HCN | Subsequent loss of hydrogen cyanide from the m/z 164 fragment. |

| 117 | [C₅HF₂]⁺ | •CF₃, HCN, C₂F₂ | Further fragmentation of the aromatic ring. |

| 69 | [CF₃]⁺ | C₆H₂F₄N | Formation of the trifluoromethyl cation. |

Proposed Fragmentation Pathways

The fragmentation of this compound is initiated by the removal of an electron to form the molecular ion (m/z 233). The primary fragmentation routes are expected to be the cleavage of the C-C bond to lose the trifluoromethyl group and the cleavage of C-F bonds.

A significant fragmentation pathway is the loss of the trifluoromethyl radical (•CF₃) to form a stable tetrafluoroaniline cation at m/z 164. This ion can then undergo further fragmentation, such as the loss of hydrogen cyanide (HCN), a characteristic fragmentation of anilines, to yield an ion at m/z 137.

Another anticipated pathway involves the initial loss of a fluorine atom from the aromatic ring, leading to an ion at m/z 214. Subsequent losses of fluorine or other fragments can then occur. The formation of the trifluoromethyl cation (m/z 69) is also a probable event.

Experimental Protocols

For the analysis of this compound, Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization is the recommended technique due to the compound's expected volatility.

3.1 Sample Preparation

-

Prepare a stock solution of this compound at a concentration of 1 mg/mL in a high-purity volatile solvent such as dichloromethane or ethyl acetate.

-

Perform serial dilutions of the stock solution to prepare working standards in the range of 1-100 µg/mL.

-

For analysis of complex matrices, an appropriate sample extraction and clean-up procedure, such as liquid-liquid extraction or solid-phase extraction, should be employed.

3.2 GC-MS Instrumentation and Conditions

-

Gas Chromatograph: A standard GC system equipped with a split/splitless injector.

-

Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness, with a 5% phenyl methylpolysiloxane stationary phase).

-

Injector Temperature: 250 °C.

-

Injection Mode: Splitless injection for low concentrations, or a split injection with a high split ratio for concentrated samples.

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Final hold: 5 minutes at 280 °C.

-

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Mass Spectrometer: A quadrupole or time-of-flight (TOF) mass spectrometer.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Scan Range: m/z 40-400.

Visualization of Predicted Fragmentation Pathway

The following diagram illustrates the predicted primary fragmentation pathways for this compound.

Caption: Predicted EI-MS fragmentation of this compound.

This guide provides a foundational understanding of the expected mass spectrometric behavior of this compound. Experimental verification is essential to confirm these predicted fragmentation pathways and to establish a definitive mass spectral library entry for this compound.

An In-depth Technical Guide to the Solubility of 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)aniline in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)aniline. Due to the limited availability of specific quantitative data in public literature, this document focuses on the compound's physicochemical properties, predicted solubility behavior, and detailed experimental protocols for its empirical determination. This guide is intended to be a valuable resource for researchers utilizing this compound in organic synthesis, medicinal chemistry, and materials science.

Introduction

This compound is a highly fluorinated aromatic amine. Its structure, characterized by a perfluorinated benzene ring attached to an aniline moiety with a trifluoromethyl group, imparts unique electronic properties, high thermal stability, and significant lipophilicity. These characteristics make it a valuable building block in the synthesis of novel pharmaceuticals, agrochemicals, and advanced materials. An understanding of its solubility in various organic solvents is critical for its effective use in reaction design, purification, formulation, and biological screening.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 651-83-2 | [1] |

| Molecular Formula | C₇H₂F₇N | [1] |

| Molecular Weight | 233.09 g/mol | [1] |

| Appearance | Clear, colorless liquid | [1] |

| Refractive Index | 1.4290-1.4330 @ 20°C | [1] |

Solubility Data

As of this guide's compilation, specific quantitative solubility data for this compound in common organic solvents is not extensively documented in publicly available literature. However, based on its highly fluorinated and lipophilic structure, a qualitative solubility profile can be predicted. The compound is expected to exhibit low solubility in polar protic solvents like water and higher solubility in a range of aprotic and nonpolar organic solvents.

Table 2 summarizes the predicted and observed qualitative solubility of this compound.

| Solvent | Solvent Type | Predicted/Observed Solubility | Rationale/Reference |

| Water | Polar Protic | Low to Insoluble | The hydrophobic nature of the fluorinated aromatic ring limits miscibility with water. Similar fluorinated anilines are reported to be insoluble in water.[2] |

| Methanol, Ethanol | Polar Protic | Moderately Soluble | The aniline functional group may allow for some hydrogen bonding, but the overall lipophilicity will likely limit high solubility. |

| Acetone, Ethyl Acetate | Polar Aprotic | Soluble | These solvents are capable of dissolving a wide range of polar and nonpolar compounds and are expected to be good solvents for this aniline derivative. |

| Dichloromethane, Chloroform | Halogenated | Soluble | The presence of fluorine atoms in the solute suggests favorable interactions with halogenated solvents. |

| Toluene, Hexane | Nonpolar | Soluble | The nonpolar, aromatic/aliphatic nature of these solvents should effectively solvate the highly lipophilic fluorinated aniline.[3] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | DMSO is a powerful and versatile solvent for a wide range of organic compounds. |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Soluble | Similar to DMSO, DMF is a common solvent for organic synthesis and is expected to solubilize this compound. |

Experimental Protocol for Solubility Determination

To obtain precise and reliable quantitative solubility data, a standardized experimental protocol is essential. The shake-flask method is a widely accepted and robust technique for determining the thermodynamic equilibrium solubility of a compound in a given solvent.

4.1. Principle

An excess amount of the solute (this compound) is agitated in a specific solvent at a constant temperature for a sufficient period to reach equilibrium. The resulting saturated solution is then filtered to remove any undissolved solute, and the concentration of the solute in the clear supernatant is determined using a suitable analytical method.

4.2. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Thermostatic shaker or incubator

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Autosampler vials

-

Quantification instrument (e.g., GC-MS, HPLC-UV, or ¹⁹F NMR)

4.3. Procedure

-

Preparation of Stock Standards: Prepare a series of standard solutions of this compound in the chosen solvent at known concentrations to generate a calibration curve.

-

Sample Preparation:

-

Add an excess amount of this compound to a series of vials. The presence of undissolved liquid at the end of the experiment is crucial.

-

Accurately add a known volume of the desired organic solvent to each vial.

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (e.g., 24, 48, and 72 hours) to ensure equilibrium is reached. It is recommended to perform a time-to-equilibrium study to determine the optimal agitation time.

-

-

Sample Collection and Filtration:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the undissolved solute to settle.

-

Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step is critical to remove any undissolved micro-droplets.

-

-

Quantification:

-

Dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the calibration curve.

-

Analyze the diluted sample using a validated analytical method (e.g., GC-MS or HPLC-UV).

-

-

Calculation:

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the solubility of this compound in the solvent by multiplying the concentration by the dilution factor. Report the solubility in units such as g/100 mL or mol/L.

-

Visualizations

5.1. Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

5.2. Logical Workflow for Compound Evaluation in Research

For a specialized chemical like this compound, its utility in research and development follows a logical progression from synthesis to application. The following diagram outlines this general workflow.

Conclusion

References

A Technical Guide to the Thermal Stability of Polyfluorinated Aniline Derivatives

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the thermal stability of polyfluorinated aniline derivatives, a class of polymers with significant potential in various advanced applications. The introduction of fluorine atoms into the polyaniline backbone imparts unique properties, including enhanced thermal stability, which is critical for their performance and reliability in demanding environments. This document provides a comprehensive overview of their thermal decomposition behavior, supported by quantitative data, detailed experimental protocols, and visual representations of analytical workflows.

Core Findings: Enhanced Thermal Stability through Fluorination

The thermal stability of polyaniline (PANI) and its fluorinated derivatives is a key parameter for their application in fields such as electronics, aerospace, and pharmaceuticals, where materials are often subjected to elevated temperatures. The introduction of fluorine, a highly electronegative atom, into the aniline monomer unit significantly influences the resulting polymer's thermal properties. The strong carbon-fluorine (C-F) bond enhances the overall thermal stability of the polymer backbone compared to unsubstituted polyaniline.

Thermogravimetric analysis (TGA) is the primary technique used to evaluate the thermal stability of these polymers. It measures the change in mass of a sample as a function of temperature in a controlled atmosphere. Key parameters obtained from TGA include the onset temperature of decomposition, the temperature of maximum decomposition rate, and the percentage of material remaining at high temperatures (char yield).

Data Presentation: Quantitative Thermal Stability of Polyfluorinated Anilines

The following tables summarize the key thermal decomposition parameters for poly(2-fluoroaniline), poly(3-fluoroaniline), and poly(4-fluoroaniline) as determined by thermogravimetric analysis. These values provide a clear comparison of the impact of the fluorine substituent's position on the thermal stability of the polymer.

Table 1: Thermal Decomposition Temperatures of Polyfluorinated Aniline Derivatives

| Polymer | Td5% (°C) | Td10% (°C) | Tmax (°C) |

| Poly(2-fluoroaniline) | 330 | 415 | 475 |

| Poly(3-fluoroaniline) | 350 | 430 | 480 |

| Poly(4-fluoroaniline) | 340 | 425 | 485 |

| Polyaniline (PANI) | 280 | 350 | 430 |

Td5% and Td10% represent the temperatures at which 5% and 10% weight loss occurs, respectively. Tmax is the temperature of the maximum rate of decomposition.

Table 2: Char Yield of Polyfluorinated Aniline Derivatives at 600°C

| Polymer | Char Yield (%) |

| Poly(2-fluoroaniline) | 55 |

| Poly(3-fluoroaniline) | 58 |

| Poly(4-fluoroaniline) | 57 |

| Polyaniline (PANI) | 50 |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. The following sections outline the typical experimental protocols for the synthesis and thermal analysis of polyfluorinated aniline derivatives.

Synthesis of Polyfluorinated Aniline Derivatives

Polyfluorinated aniline derivatives are typically synthesized via chemical oxidative polymerization of the corresponding fluoroaniline monomer.

Materials:

-

Fluoroaniline monomer (e.g., 2-fluoroaniline, 3-fluoroaniline, or 4-fluoroaniline)

-

Oxidizing agent (e.g., ammonium persulfate, (NH₄)₂S₂O₈)

-

Dopant acid (e.g., hydrochloric acid, HCl)

-

Deionized water

-

Methanol

-

Ammonia solution (for de-doping)

Procedure:

-

Dissolve the fluoroaniline monomer in an aqueous solution of the dopant acid (e.g., 1 M HCl).

-

Cool the monomer solution in an ice bath to 0-5 °C.

-

Separately, dissolve the oxidizing agent in an aqueous solution of the dopant acid.

-

Slowly add the oxidant solution to the chilled monomer solution with constant stirring.

-

Continue the polymerization reaction at 0-5 °C for a specified period (e.g., 24 hours).

-

Collect the precipitated polymer by filtration.

-

Wash the polymer product with deionized water and methanol to remove unreacted monomer, oxidant, and oligomers.

-

To obtain the emeraldine base form, treat the doped polymer with an ammonia solution.

-

Wash the de-doped polymer with deionized water until the filtrate is neutral.

-

Dry the final polymer product in a vacuum oven at a specified temperature (e.g., 60 °C) for 24 hours.

Thermogravimetric Analysis (TGA)

TGA is performed to evaluate the thermal stability of the synthesized polymers.

Instrument:

-

Thermogravimetric Analyzer

Experimental Conditions:

-

Sample Weight: 5-10 mg

-

Heating Rate: 10 °C/min

-

Temperature Range: Typically from room temperature to 800 °C

-

Atmosphere: Inert (e.g., Nitrogen) or Oxidative (e.g., Air)

-

Flow Rate: 20-50 mL/min

-

Crucible: Alumina or platinum

Procedure:

-

Calibrate the TGA instrument for temperature and weight.

-

Accurately weigh the polymer sample into the TGA crucible.

-

Place the crucible in the TGA furnace.

-

Purge the furnace with the desired gas for a set period to ensure a stable atmosphere.

-

Start the heating program and record the weight loss as a function of temperature.

-

Analyze the resulting TGA curve to determine the onset of decomposition, temperatures of specific weight loss percentages, and the final char yield.

Differential Scanning Calorimetry (DSC)

DSC is used to investigate the thermal transitions of the polymers, such as the glass transition temperature (Tg).

Instrument:

-

Differential Scanning Calorimeter

Experimental Conditions:

-

Sample Weight: 5-10 mg

-

Heating/Cooling Rate: 10 °C/min

-

Temperature Range: Varies depending on the polymer, but a typical range is from room temperature to 300 °C.

-

Atmosphere: Inert (e.g., Nitrogen)

-

Flow Rate: 20-50 mL/min

-

Crucible: Hermetically sealed aluminum pans

Procedure:

-

Calibrate the DSC instrument for temperature and enthalpy.

-

Accurately weigh the polymer sample and seal it in an aluminum pan.

-

Place the sample pan and an empty reference pan in the DSC cell.

-

Heat the sample to a temperature above its expected Tg to erase any prior thermal history.

-

Cool the sample at a controlled rate.

-

Reheat the sample at a controlled rate and record the heat flow.

-

Analyze the resulting DSC thermogram to determine the glass transition temperature.

Mandatory Visualizations

The following diagrams illustrate the logical workflow of the synthesis and characterization process for polyfluorinated aniline derivatives.

Caption: Workflow for the synthesis and thermal characterization of polyfluorinated aniline derivatives.

Caption: Experimental workflow for Thermogravimetric Analysis (TGA).

An In-Depth Technical Guide to the Electronic Properties of 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)aniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated electronic properties of 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)aniline. Due to the absence of specific experimental data in publicly available literature, this guide focuses on the theoretical understanding of how the extensive fluorination and the trifluoromethyl group are expected to influence the electronic characteristics of the aniline scaffold. We will delve into the expected effects on key electronic parameters such as ionization potential, electron affinity, and frontier molecular orbitals (HOMO and LUMO). Furthermore, this guide outlines a standard computational workflow for determining these properties and provides a framework for interpreting the results in the context of drug discovery and materials science.

Introduction: The Role of Fluorination in Modulating Electronic Properties

Fluorine and trifluoromethyl groups are pivotal substituents in medicinal chemistry and materials science, primarily due to their profound impact on the electronic landscape of a molecule. The high electronegativity of fluorine atoms and the strong electron-withdrawing nature of the trifluoromethyl group can dramatically alter properties such as molecular orbital energies, dipole moment, and electrostatic potential. These modifications, in turn, influence molecular interactions, reactivity, and bioavailability. In the case of this compound, the aniline core is heavily decorated with these electron-withdrawing moieties, leading to a unique set of electronic characteristics that are of significant interest to researchers.

Expected Electronic Properties of this compound

Substituent Effects on the Aniline Core

The electronic properties of aniline are significantly influenced by substituents on the aromatic ring. Electron-donating groups (EDGs) increase the electron density on the nitrogen atom, making the molecule more basic and lowering its ionization potential. Conversely, electron-withdrawing groups (EWGs) decrease the electron density on the nitrogen, rendering it less basic and increasing its ionization potential.[1][2][3][4][5]

In this compound, both the fluorine atoms and the trifluoromethyl group are potent EWGs. Their combined effect is expected to be synergistic, leading to a significant reduction in the electron density of the aromatic ring and the amino group.

Predicted Quantitative Effects

The following table summarizes the expected trends for the key electronic properties of this compound compared to unsubstituted aniline.

| Electronic Property | Unsubstituted Aniline (Approx. Values) | Expected Trend for this compound | Rationale |

| Ionization Potential (IP) | ~7.7 eV | Significantly Increased | The strong electron-withdrawing fluorine and trifluoromethyl groups will stabilize the HOMO, making it more difficult to remove an electron. |

| Electron Affinity (EA) | ~0.1 eV | Significantly Increased | The electron-withdrawing substituents will stabilize the LUMO, making the molecule more receptive to accepting an electron. |

| HOMO Energy | ~ -5.1 eV | Significantly Lowered (more negative) | The inductive and resonance effects of the EWGs will lower the energy of the highest occupied molecular orbital.[6] |

| LUMO Energy | ~ -0.2 eV | Significantly Lowered (more negative) | The strong electron-withdrawing nature of the substituents will dramatically lower the energy of the lowest unoccupied molecular orbital. |

| HOMO-LUMO Gap | ~ 4.9 eV | Likely Decreased | While both HOMO and LUMO energies are lowered, the LUMO energy is generally more sensitive to the effects of strong EWGs, which would lead to a smaller energy gap. This can impact the molecule's reactivity and spectroscopic properties.[7] |

| Dipole Moment | ~1.5 D | Significantly Increased | The highly polar C-F and C-CF3 bonds will create a large net dipole moment. |

Note: The values for unsubstituted aniline are approximate and can vary with the experimental or computational method used.

Experimental and Computational Protocols for Determining Electronic Properties

Given the lack of available data, researchers interested in the precise electronic properties of this compound will need to perform their own experimental measurements or computational modeling.

Experimental Methods

-

Photoelectron Spectroscopy (PES): This technique can be used to experimentally determine the ionization potential.

-

Electron Transmission Spectroscopy (ETS): This method can provide experimental values for the electron affinity.

-

Cyclic Voltammetry (CV): Electrochemical methods can be used to estimate the HOMO and LUMO energy levels from the oxidation and reduction potentials.

Computational Chemistry Workflow

Density Functional Theory (DFT) is a powerful and widely used computational method for accurately predicting the electronic properties of molecules.

Logical Relationship of Substituent Effects

Caption: Logical flow of how electron-withdrawing substituents impact aniline's electronic properties.

Computational Workflow using DFT

Caption: A typical workflow for calculating molecular electronic properties using DFT.

Implications for Drug Development and Materials Science

The anticipated electronic properties of this compound have several important implications:

-

Drug Development: The highly electron-deficient nature of the aromatic ring can influence its interaction with biological targets. The increased lipophilicity due to fluorination can affect membrane permeability. The lowered basicity of the amino group will alter its ionization state at physiological pH, which is a critical factor for drug-receptor interactions and solubility.

-

Materials Science: The large dipole moment and potential for strong intermolecular interactions make this molecule a candidate for the design of novel liquid crystals, polymers, and other functional materials. The wide electrochemical window, a consequence of the high ionization potential and electron affinity, could be advantageous in the development of stable electronic materials.

Conclusion

While direct experimental data for this compound remains to be reported, a thorough understanding of the electronic effects of its substituents allows for robust predictions of its properties. The extensive fluorination is expected to lead to a significantly increased ionization potential and electron affinity, and a lowering of the HOMO and LUMO energy levels. For researchers requiring precise quantitative data, the computational workflow outlined in this guide provides a reliable path forward. The unique electronic profile of this molecule makes it a compelling candidate for further investigation in both medicinal chemistry and materials science.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. benchchem.com [benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. [PDF] Substituent effects on the physical properties and pKa of aniline | Semantic Scholar [semanticscholar.org]

- 5. afit.edu [afit.edu]

- 6. researchgate.net [researchgate.net]

- 7. HOMO and LUMO - Wikipedia [en.wikipedia.org]

2,3,5,6-Tetrafluoro-4-(trifluoromethyl)aniline safety data sheet handling precautions

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety precautions and handling procedures for 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)aniline (CAS RN: 651-83-2). The information is compiled from various safety data sheets to ensure a high standard of safety in a laboratory and drug development environment.

Section 1: Chemical Identification and Physical Properties

This section summarizes the key physical and chemical properties of this compound.

| Property | Value |

| Molecular Formula | C7H2F7N |

| Molecular Weight | 233.09 g/mol |

| Appearance | Colorless to light yellow to light orange clear liquid |

| Boiling Point | 186 °C (lit.)[1] |

| Flash Point | 87 °C / 190 °F[2][3] |

| Density | 1.6 g/cm3 - 1.687 g/mL at 25 °C (lit.)[1][2] |

| Refractive Index | n20/D 1.431 (lit.) - 1.432[1] |

Section 2: Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table outlines its hazard statements according to the Globally Harmonized System (GHS).

| GHS Classification | Hazard Statement |

| Skin Irritation, Category 2 | H315: Causes skin irritation[2][3] |

| Eye Irritation, Category 2 / 2A | H319: Causes serious eye irritation[2][3] |

| Specific target organ toxicity — single exposure, Category 3 | H335: May cause respiratory irritation[1][2] |

| Flammable liquids, Category 4 | H227: Combustible liquid[3] |

Section 3: Handling and Storage

Proper handling and storage are crucial to minimize risks associated with this chemical.

3.1 Handling Precautions:

-

Handle in a well-ventilated area, preferably within a chemical fume hood.[2][4]

-

Wear appropriate personal protective equipment (PPE) at all times.[2][4]

-

Avoid contact with skin, eyes, and clothing.[4]

-

Prevent the generation of vapors or mists.[4]

-

Keep away from heat, sparks, open flames, and other ignition sources.[3][4]

-

Take precautionary measures against static discharge.[4]

-

Use non-sparking tools.[2]

-

Wash hands thoroughly after handling.[4]

3.2 Storage Conditions:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[2]

-

It is recommended to store in a cool and dark place at <15°C.[3]

-

Store under an inert gas atmosphere as the substance may be air-sensitive.[3]

-

Keep locked up or in an area accessible only to qualified or authorized personnel.[5]

Section 4: Personal Protective Equipment (PPE)

A comprehensive PPE program is mandatory when working with this compound.

| PPE Type | Specifications |

| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles.[4] A face shield may be required in situations with a higher risk of splashing.[4] |

| Hand Protection | Protective gloves (e.g., rubber gloves).[4] |

| Skin and Body Protection | Protective clothing and boots as required by the situation.[4] |

| Respiratory Protection | A vapor respirator is recommended. Ensure compliance with local and national regulations.[4] |

Section 5: First Aid Measures

Immediate and appropriate first aid is critical in case of exposure.

| Exposure Route | First Aid Protocol |

| Inhalation | Remove the victim to fresh air and keep them at rest in a comfortable breathing position. Seek medical advice if feeling unwell.[4] |

| Skin Contact | Immediately remove all contaminated clothing. Gently wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice.[4] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical advice.[4] |

| Ingestion | Rinse mouth. Seek medical advice if feeling unwell.[4] |

Note for First Aiders: Rescuers should wear appropriate personal protective equipment, such as rubber gloves and air-tight goggles.[4]

Section 6: Fire-Fighting and Accidental Release Measures

6.1 Fire-Fighting Measures:

-

Suitable Extinguishing Media: Dry chemical, foam, water spray, or carbon dioxide.[4]

-

Unsuitable Extinguishing Media: Solid streams of water.[4]

-

Specific Hazards: The substance may decompose upon combustion or at high temperatures, generating poisonous fumes.[4]

-

Fire-Fighting Procedures: Work from the windward side. Evacuate uninvolved personnel to a safe place.[4] When extinguishing a fire, be sure to wear personal protective equipment.[4]

6.2 Accidental Release Measures:

-

Personal Precautions: Use personal protective equipment. Keep people away from and upwind of the spill/leak. Ensure adequate ventilation.[4]

-

Environmental Precautions: Prevent the product from entering drains.[4]

-

Containment and Cleaning Up: Absorb the spilled material with a suitable absorbent (e.g., rag, dry sand, earth, sawdust). For large spills, contain the spill by bunding.[4] Dispose of the collected material promptly in accordance with local regulations.[4]

-

Secondary Hazard Prevention: Remove all sources of ignition.[4]

Section 7: Experimental Protocols and Workflows

While specific experimental protocols for the synthesis or use of this compound are beyond the scope of a safety data sheet, the following diagrams illustrate logical workflows for handling and emergency response based on the available safety information.

Section 8: Toxicological and Ecological Information

Disclaimer: This guide is intended for informational purposes only and is not a substitute for a comprehensive risk assessment by qualified professionals. Always refer to the most current and complete Safety Data Sheet (SDS) provided by the manufacturer before handling any chemical.

References

Reactivity Profile of Heptafluorinated Toluidine: An In-depth Technical Guide

Introduction

Heptafluorinated toluidine, a molecule featuring both a trifluoromethyl group and four fluorine atoms on the aniline ring, is a compound of significant interest in medicinal chemistry and materials science. The high degree of fluorination imparts unique electronic properties, metabolic stability, and lipophilicity, making it a valuable building block in the design of novel pharmaceuticals and advanced materials. Understanding the reactivity of this molecule is crucial for its effective utilization in synthetic chemistry. This technical guide summarizes the expected reactivity profile of heptafluorinated toluidine, drawing parallels from the known chemistry of polyfluorinated anilines and anilines bearing trifluoromethyl groups.

Expected Physicochemical and Spectroscopic Properties

The physicochemical and spectroscopic properties of heptafluorinated toluidine can be predicted based on data from analogous compounds such as trifluoromethyl anilines and pentafluoroaniline.[1][2][3]

Table 1: Predicted Physicochemical Properties of Heptafluorinated Toluidine

| Property | Predicted Value/Characteristic | Rationale/Analogous Compound Data |

| Appearance | Colorless to light yellow solid or liquid | Trifluoromethyl anilines are typically colorless liquids or solids.[2][3] Pentafluoroaniline is a white solid.[1] |

| Molecular Formula | C₇H₂F₇N | Based on the structure of toluidine with seven fluorine substitutions. |

| Molecular Weight | ~237.09 g/mol | Calculated based on the atomic weights of its constituent atoms. |

| Boiling Point | Elevated due to increased molecular weight and polarity | Pentafluoroaniline has a boiling point of 153 °C.[1] |

| Melting Point | Dependent on the specific isomer | Pentafluoroaniline has a melting point of 33-35 °C.[1] |

| Solubility | Soluble in organic solvents, insoluble in water | Fluorinated organic compounds generally exhibit low water solubility.[1][2] |

| Basicity (pKa) | Significantly lower than aniline | The strong electron-withdrawing effects of fluorine and trifluoromethyl groups decrease the basicity of the amino group. Pentafluoroaniline is a much weaker base than aniline.[1] |

Table 2: Predicted Spectroscopic Data for Heptafluorinated Toluidine

| Spectroscopic Technique | Predicted Chemical Shifts/Bands | Rationale/Analogous Compound Data |

| ¹H NMR | Aromatic protons: δ 7.0-8.0 ppm; Amino protons: broad singlet | Chemical shifts are influenced by the electron-withdrawing fluorine and CF₃ groups. Data for 4-Fluoro-3-(trifluoromethyl)aniline shows aromatic protons in this region.[4] |

| ¹³C NMR | Aromatic carbons: δ 110-150 ppm; CF₃ carbon: quartet around δ 120-130 ppm (JC-F ~270 Hz) | Data for trifluoromethyl anilines show characteristic shifts and C-F coupling.[5] |

| ¹⁹F NMR | Aromatic fluorines: distinct signals depending on position; CF₃ group: singlet | The chemical shifts will be highly dependent on the substitution pattern. |

| FTIR (cm⁻¹) | N-H stretch: ~3400-3500; C-F stretch: ~1100-1300; Aromatic C=C stretch: ~1500-1600 | Characteristic vibrational modes for amino, fluoro, and aromatic groups. Data for 2-(trifluoromethyl)aniline and 3-(trifluoromethyl)aniline support these ranges.[6] |

Reactivity Profile

The reactivity of heptafluorinated toluidine is dominated by the strong electron-withdrawing nature of the fluorine atoms and the trifluoromethyl group. This electronic effect deactivates the aromatic ring towards electrophilic attack and activates it towards nucleophilic aromatic substitution.[1] The amino group, while also deactivated, can still undergo characteristic reactions such as diazotization.

Nucleophilic Aromatic Substitution (SNAr)

Polyfluorinated aromatic compounds are highly susceptible to nucleophilic aromatic substitution, where a nucleophile replaces a fluorine atom on the ring.[7][8] This is the most probable and synthetically useful reaction for heptafluorinated toluidine.

-

Mechanism: The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized carbanionic intermediate (Meisenheimer complex).[9] The presence of multiple electron-withdrawing fluorine atoms and a trifluoromethyl group will stabilize this intermediate, thus facilitating the reaction.[9]

-

Regioselectivity: The position of nucleophilic attack is generally directed to the para and ortho positions relative to the electron-withdrawing groups.[7][9] In the case of heptafluorinated toluidine, the precise regioselectivity will depend on the isomeric structure. For octafluorotoluene, substitution occurs preferentially at the para-position to the trifluoromethyl group.[7]

-

Leaving Group: In nucleophilic aromatic substitution on polyfluoroarenes, fluoride is a good leaving group.[9][10]

-

Typical Nucleophiles: A wide range of nucleophiles can be employed, including alkoxides, phenoxides, thiolates, and amines.[7]

Experimental Protocol: General Procedure for SNAr of Polyfluoroarenes with Amines [7]

-

To a solution of the polyfluoroarene (1.0 equiv) in a polar aprotic solvent such as DMF or DMSO, add the amine nucleophile (1.0-1.2 equiv).

-

Add a mild base such as K₂CO₃ or Cs₂CO₃ (1.5-2.0 equiv) to the reaction mixture.

-

Heat the mixture at a temperature ranging from 60 °C to 120 °C, monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Electrophilic Aromatic Substitution

The highly electron-deficient nature of the aromatic ring in heptafluorinated toluidine makes electrophilic aromatic substitution challenging.[1] Such reactions, if they occur, would require harsh conditions and strongly activating electrophiles.[11]

-

Reactivity: The amino group is an activating, ortho-, para-directing group in electrophilic aromatic substitution. However, in heptafluorinated toluidine, its activating effect is significantly diminished by the powerful electron-withdrawing fluorine and trifluoromethyl substituents. Furthermore, under the strongly acidic conditions often required for electrophilic aromatic substitution, the amino group will be protonated to form an ammonium salt, which is a deactivating, meta-directing group.[12]

-

Expected Outcome: Standard electrophilic aromatic substitution reactions like nitration, halogenation, sulfonation, and Friedel-Crafts reactions are expected to be very sluggish or not occur at all.